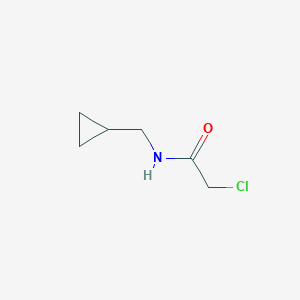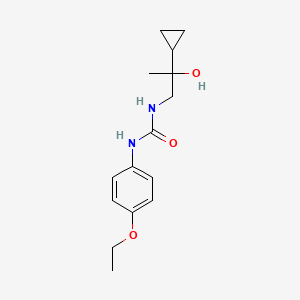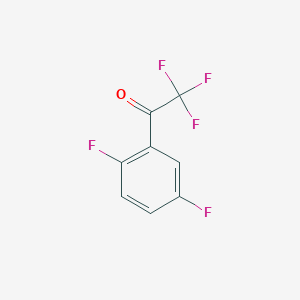
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in 2006 by Abbott Laboratories and has since been used in scientific research to study the endocannabinoid system and its potential therapeutic applications.
Mécanisme D'action
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide binds selectively to the CB2 receptor, which is found primarily in immune cells and is involved in immune function and inflammation. When 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide binds to the CB2 receptor, it activates a signaling cascade that results in the inhibition of inflammatory mediators and the reduction of pain.
Biochemical and Physiological Effects:
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators, the reduction of pain, and the modulation of immune function. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of the endocannabinoid system. However, one limitation is that 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide may not accurately reflect the effects of endogenous cannabinoids, which are produced naturally in the body.
Orientations Futures
There are several future directions for research involving 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide, including further investigation of its potential therapeutic applications in the treatment of neuropathic pain and neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide and its potential interactions with other compounds in the endocannabinoid system.
Méthodes De Synthèse
The synthesis of 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide involves several steps, including the reaction of 2,3-dichlorobenzonitrile with 1-phenylethylamine to form 2,3-dichloro-N-(1-phenylethyl)benzamide. This intermediate is then reacted with propargyl bromide to form 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide.
Applications De Recherche Scientifique
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide has been used in various scientific studies to investigate the endocannabinoid system and its potential therapeutic applications. One study found that 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide acts as a selective agonist for the CB2 receptor, which is involved in immune function and inflammation. Another study found that 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide may have potential therapeutic applications in the treatment of neuropathic pain.
Propriétés
IUPAC Name |
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O/c1-12(13-6-3-2-4-7-13)22-18(23)15(11-21)10-14-8-5-9-16(19)17(14)20/h2-10,12H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKKTQHCYCKKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2872843.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2872845.png)
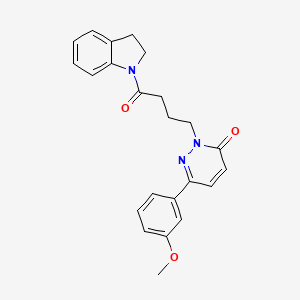
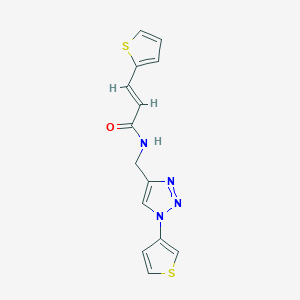

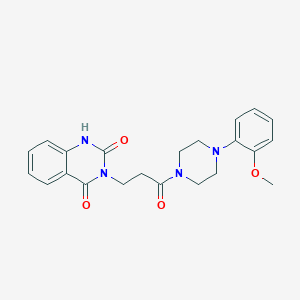
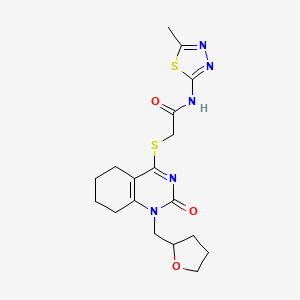
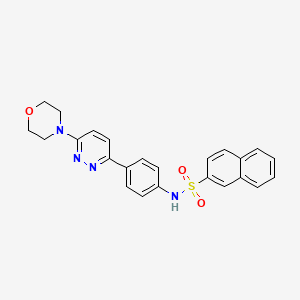
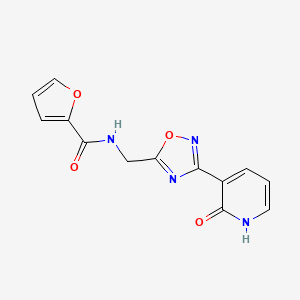
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2872860.png)

